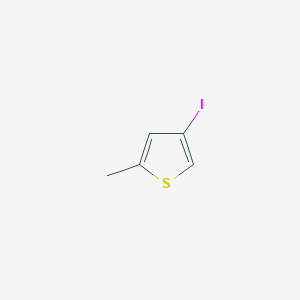

4-Iodo-2-methylthiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

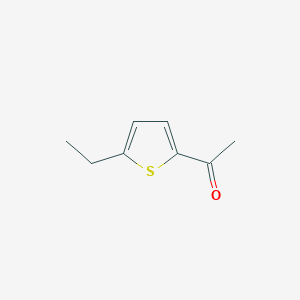

4-Iodo-2-methylthiophene is a chemical compound with the CAS Number: 16494-35-2 . It has a molecular weight of 224.07 . The IUPAC name for this compound is 4-iodo-2-methylthiophene . It is a liquid at room temperature .

Synthesis Analysis

Thiophene derivatives, including 4-Iodo-2-methylthiophene, can be synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 4-Iodo-2-methylthiophene can be represented by the InChI code: 1S/C5H5IS/c1-4-2-5(6)3-7-4/h2-3H,1H3 . The InChI key for this compound is JGTPSADJRIJFMQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Iodo-2-methylthiophene is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique

Structure and Characterization in Organic Synthesis

The study of 3,4,5-Triiodo-2-Methylthiophene, an unexpected product from the iodination of 2-methylthiophene, reveals its significance in understanding halogen bonding and chalcogen bonding. This highlights the complexity and unpredictability in the synthesis of iodinated thiophene derivatives, which are crucial intermediates in organic synthesis and material science (Patel et al., 2019).

Lithium-Iodine Exchange Mechanism

The mechanism of lithium-iodine exchange in iodothiophenes, specifically through the formation of hypervalent iodine ate complexes, is critical for the development of new synthetic routes in organic chemistry. This mechanism provides insights into the reactivity and stability of iodothiophene derivatives, which are essential for the synthesis of complex molecules (Reich & Whipple, 2005).

Advanced Materials and Electronics

Poly(3,4-ethylenedioxyselenophene) and its derivatives have been explored for their unique properties compared to polythiophenes. These materials offer lower band gaps and higher-lying HOMO levels, making them advantageous for optoelectronic devices such as organic solar cells and electrochromic materials. This underscores the role of 4-Iodo-2-methylthiophene derivatives in the development of novel organic electronic materials (Patra, Bendikov, & Chand, 2014).

Organic Photovoltaics

In the realm of organic photovoltaics, derivatives of 4-Iodo-2-methylthiophene have been utilized to synthesize high-performance nonfullerene acceptors. These materials exhibit extended conjugation and strong electron-donating capabilities, resulting in higher power conversion efficiencies. This application demonstrates the potential of 4-Iodo-2-methylthiophene derivatives in enhancing the performance of organic solar cells (Zhu et al., 2018).

Photoinduced Substitution Reactions

The photoinduced substitution reactions involving halothiophenes, such as 2-Iodo-5-nitrothiophene, provide a pathway for the synthesis of nitro- and cyano-derivatives. These reactions are crucial for the development of photoresponsive materials and understanding the photochemical properties of iodothiophene derivatives (Latterini et al., 2001).

Safety And Hazards

The safety information for 4-Iodo-2-methylthiophene includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Propriétés

IUPAC Name |

4-iodo-2-methylthiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IS/c1-4-2-5(6)3-7-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTPSADJRIJFMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297270 |

Source

|

| Record name | 4-iodo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2-methylthiophene | |

CAS RN |

16494-35-2 |

Source

|

| Record name | NSC115028 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-iodo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)

![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)